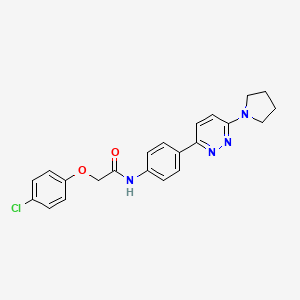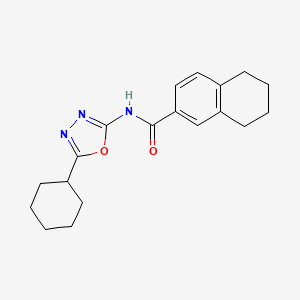
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate
概述
描述
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O2S It is characterized by the presence of a pyridine ring fused to a thiazole ring, with an ethyl ester group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high purity levels.
化学反应分析
Types of Reactions
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine or thiazole rings.
科学研究应用
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridine and thiazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)thiazole: Lacks the ethyl ester group but shares the core structure.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.
2-(Pyridin-2-yl)imidazole: Features an imidazole ring in place of the thiazole ring.
Uniqueness
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is unique due to the presence of both the pyridine and thiazole rings, along with the ethyl ester group
属性
IUPAC Name |
ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPIFVLNUODAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2730962.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2730967.png)





![N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2730976.png)
![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)

